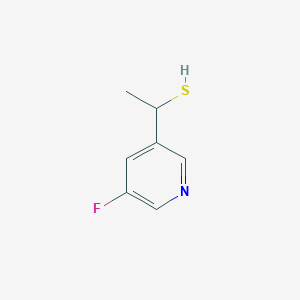

1-(5-Fluoropyridin-3-yl)ethane-1-thiol

CAS No.:

Cat. No.: VC17839615

Molecular Formula: C7H8FNS

Molecular Weight: 157.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H8FNS |

|---|---|

| Molecular Weight | 157.21 g/mol |

| IUPAC Name | 1-(5-fluoropyridin-3-yl)ethanethiol |

| Standard InChI | InChI=1S/C7H8FNS/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3 |

| Standard InChI Key | IEGLZWCXOAUKPZ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C1=CC(=CN=C1)F)S |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a pyridine ring substituted with a fluorine atom at the 5-position and an ethane-1-thiol group at the 3-position. Key structural data include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈FNS | |

| Molecular Weight | 157.21 g/mol | |

| SMILES | CC(S)c1cncc(F)c1 | |

| IUPAC Name | 1-(5-Fluoropyridin-3-yl)ethane-1-thiol |

The fluorine atom induces electron-deficient characteristics in the pyridine ring, enhancing electrophilic substitution reactivity. The thiol group (-SH) provides nucleophilic functionality for conjugation reactions .

Synthesis and Reactivity

Functionalization Reactions

The thiol group participates in:

-

Oxidation: Forms sulfonic acids or disulfides under oxidative conditions (e.g., H₂O₂) .

-

Conjugation: Reacts with maleimides, iodoacetamides, or vinyl sulfones for bioconjugation . Example:

This reaction is critical for antibody-drug conjugate (ADC) synthesis .

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar solvents (e.g., DMSO, ethanol) but insoluble in hexane .

-

Stability: Susceptible to oxidation; requires storage under inert atmospheres at 2–8°C .

Computational Predictions

| Parameter | Value | Method |

|---|---|---|

| LogP (Partition Coefficient) | 1.42 | XLOGP3 |

| Topological Polar Surface Area | 38.91 Ų | SILICOS-IT |

| Hydrogen Bond Donors | 1 | PubChem |

Applications in Research

Bioconjugation Chemistry

-

Prosthetic Groups: Used for site-specific radiolabeling of cysteine residues in proteins and peptides . For example, conjugation with ¹⁸F-labeled maleimides enables PET imaging probes .

-

Antibody Modification: Enhances tumor-targeting efficiency in ADCs by controlling drug-to-antibody ratios .

Agrochemical Development

-

Pesticide Intermediates: Patent US8901153B2 highlights fluoropyridine-thiol derivatives as key intermediates in neonicotinoid-like insecticides targeting acetylcholine receptors .

Materials Science

-

Self-Assembled Monolayers (SAMs): The thiol group anchors fluoropyridine derivatives to gold surfaces for biosensor fabrication .

| Parameter | Value | Source |

|---|---|---|

| GHS Pictogram | Warning (GHS07) | |

| Hazard Statements | H315, H319, H320 | |

| Precautionary Measures | P264, P280, P305+P351+P338 |

Future Directions

-

Drug Delivery Systems: Explore thiol-mediated cellular uptake mechanisms for targeted cancer therapies .

-

Green Synthesis: Develop catalytic methods using Au or Pd nanoparticles to improve synthetic efficiency .

-

Environmental Impact Studies: Assess biodegradation pathways to address ecotoxicity concerns .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume